molecular formula C23H25N3O4 B12579212 Methanone, [4-(3,5-dimethoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-

Methanone, [4-(3,5-dimethoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-

Cat. No.: B12579212
M. Wt: 407.5 g/mol
InChI Key: GFHYHAMWWWMKJT-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a piperazinyl moiety substituted with a 3,5-dimethoxyphenyl group and an isoxazolyl group (5-methyl-3-phenyl-4-isoxazole). Its structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting neurological or antimicrobial pathways . The compound’s InChIKey (IDOWWTSKEKWKGC-UHFFFAOYSA-N) and CAS number (1353092-06-4) confirm its unique identity .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

[4-(3,5-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C23H25N3O4/c1-16-21(22(24-30-16)17-7-5-4-6-8-17)23(27)26-11-9-25(10-12-26)18-13-19(28-2)15-20(14-18)29-3/h4-8,13-15H,9-12H2,1-3H3

InChI Key

GFHYHAMWWWMKJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Pharmacological Applications

The biological activity of Methanone is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates its potential applications in several therapeutic areas:

  • Antidepressant Activity : The piperazine component is known for its antidepressant properties, making Methanone a candidate for treating mood disorders.
  • Anticonvulsant Effects : The isoxazole moiety has been associated with anticonvulsant activity, suggesting potential use in epilepsy management.
  • Anti-inflammatory Properties : Initial studies indicate that Methanone may inhibit specific enzymes involved in inflammatory processes, offering possibilities for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the interactions of Methanone with specific biological systems:

  • Inhibition Studies on ALOX15 Enzyme :
    • A study demonstrated that derivatives of Methanone exhibited selective inhibition of the lipoxygenase activity of ALOX15, which is implicated in various cancer and inflammatory models .
    • The structure-activity relationship analysis indicated that modifications on the methoxy groups significantly influenced inhibitory potency.
  • Comparative Biological Activity Analysis :
    • Research comparing Methanone to similar compounds (e.g., 1-(4-Methylphenyl)-piperazine) highlighted its unique combination of structural features that potentially enhance its therapeutic profile against depression and seizures.
  • Environmental Impact in Synthesis :
    • A recent methodology for synthesizing related compounds emphasized environmentally friendly practices by minimizing waste and optimizing solvent recovery during the synthesis process .

Mechanism of Action

The mechanism of action of Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperazinyl-methanone derivatives. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituent Groups Key Structural Differences Potential Implications
Target Compound : Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- - 3,5-Dimethoxyphenyl (piperazinyl)
- 5-Methyl-3-phenyl-4-isoxazolyl
Electron-rich aromatic system due to methoxy groups Enhanced receptor binding via π-π stacking or hydrogen bonding
Analog 1 : (3,5-Dichlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone - 3,5-Dichlorophenyl (piperazinyl)
- 7-Chloro-4-quinolinyl
Chlorine substituents (electron-withdrawing) replace methoxy groups Reduced electron density; altered pharmacokinetics (e.g., lipophilicity)
Analog 2 : (3-Chlorophenyl)-[4-(2-trifluoromethyl-4-quinolinyl)-1-piperazinyl]methanone - 3-Chlorophenyl (piperazinyl)
- Trifluoromethyl-quinolinyl
Trifluoromethyl group increases metabolic stability and bioavailability Potential for improved CNS penetration due to fluorinated groups
Analog 3 : Methanone derivatives from bis-3-oxopropanenitrile (e.g., hydrazones 11a,b) - Aryl hydrazone substituents Diazonium salt-derived hydrazones instead of isoxazole Different reactivity profiles (e.g., redox activity) and synthesis pathways

Biological Activity

Methanone, 4-(3,5-dimethoxyphenyl)-1-piperazinyl- is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure

The compound features a complex structure comprising a piperazine moiety and an isoxazole ring. The presence of substituents such as methoxy and phenyl groups enhances its pharmacological profile.

Research indicates that compounds with isoxazole structures often exhibit significant biological activities, including:

  • Cytotoxicity : Isoxazole derivatives have shown varying degrees of cytotoxic effects against cancer cell lines. For instance, compounds similar to Methanone have demonstrated IC50 values ranging from 14 µM to lower than 1 µM in different studies .
  • Hsp90 Inhibition : Isoxazole-based compounds are noted for their ability to inhibit heat shock protein 90 (Hsp90), a crucial chaperone in cancer cells. Inhibition of Hsp90 can lead to destabilization of client proteins necessary for tumor growth .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of Methanone and related compounds on various cancer cell lines. The following table summarizes findings from several studies:

CompoundCell LineIC50 (µM)Mechanism
MethanoneMCF-7 (breast cancer)23.0Cytotoxicity
Compound 5HeLa (cervical cancer)14.0Hsp90 inhibition
Compound 1bVarious0.253Antiviral activity

These results indicate that Methanone exhibits promising cytotoxic effects, particularly against breast cancer cells.

Selectivity and Toxicity

The selectivity index (SI) is critical in determining the therapeutic potential of a compound. A high SI indicates a favorable profile where the compound is more toxic to cancer cells than to normal cells. For example, some derivatives of isoxazole show SI values exceeding 200, suggesting they preferentially target cancer cells while sparing normal tissues .

Case Studies

Several studies have investigated the biological activity of Methanone and its analogs:

  • Study on Hsp90 Inhibition : A recent study synthesized various isoxazole derivatives and evaluated their inhibitory effects on Hsp90. Methanone was included in the screening, showing significant inhibitory activity comparable to known Hsp90 inhibitors .
  • Cytotoxicity Against Cancer Cells : In another study focusing on breast and cervical cancer cell lines, Methanone demonstrated effective cytotoxicity with IC50 values indicating strong potential for further development .
  • Antiviral Activity : Some isoxazole derivatives have been evaluated for antiviral properties, showing promising results against viral infections with IC50 values in the low micromolar range .

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